molecular formula C9H17N3 B1610917 3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine CAS No. 3524-38-7

3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine

Cat. No. B1610917
CAS RN: 3524-38-7
M. Wt: 167.25 g/mol
InChI Key: WHTGOVCAWBYHEX-UHFFFAOYSA-N
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Description

The compound “3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine” appears to be a complex organic molecule. It likely contains a pyrazole ring, which is a type of aromatic organic compound that consists of a five-membered ring with two nitrogen atoms and three carbon atoms1.



Synthesis Analysis

While I couldn’t find the specific synthesis process for “3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine”, the synthesis of similar compounds often involves reactions such as esterification23. Esterification is a common reaction in organic chemistry, where an alcohol and a carboxylic acid react in the presence of an acid catalyst to produce an ester2.



Molecular Structure Analysis

The molecular structure of “3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine” would likely include a pyrazole ring, a common structure in many organic compounds1. However, without specific information, it’s difficult to provide a detailed analysis.



Chemical Reactions Analysis

Again, without specific information on “3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine”, it’s challenging to provide a detailed analysis of its chemical reactions. However, compounds with similar structures may undergo reactions such as esterification2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine” would depend on its specific structure. Similar compounds, such as isoamyl acetate, have properties such as a fruity odor and are slightly soluble in water5.


Scientific Research Applications

Synthesis and Characterization

A study conducted by Titi et al. (2020) describes the synthesis, characterization, and X-ray crystal study of pyrazole derivatives, including the structural identification of synthesized compounds through various spectroscopic methods. This research also delves into the biological activity of these compounds against breast cancer and microbes, highlighting the significant role of pyrazole derivatives in medicinal chemistry (Titi et al., 2020).

Reactivity and Application in Material Science

Jadeja et al. (2004) explored the synthesis and structural characterization of Schiff bases derived from pyrazole derivatives and their copper(II) complexes. This work sheds light on the potential use of these complexes in material science, particularly in the development of new materials with unique properties (Jadeja et al., 2004).

Potential in Drug Development

Research by Fleck et al. (2003) on the synthesis of a key intermediate for the preparation of an antibiotic showcases the significance of pyrazole derivatives in drug development and pharmacology. This study emphasizes the efficiency and stereoselectivity of the synthetic process, underlining the importance of pyrazole derivatives in creating potent pharmaceuticals (Fleck et al., 2003).

Exploration of Detonation Properties

Ravi et al. (2010) investigated the detonation properties of amino-, methyl-, and nitro-substituted pyrazoles, considering them as potential candidates for high-energy density materials. The study provides insights into the geometric and electronic structures, as well as the detonation performance of these compounds, indicating their relevance in materials science for energetic materials (Ravi et al., 2010).

Corrosion Inhibition

Chetouani et al. (2005) investigated the inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media. This study highlights the application of pyrazole derivatives in the field of corrosion science, demonstrating their efficiency as corrosion inhibitors and their potential to protect metals from corrosion in various industrial applications (Chetouani et al., 2005).

Safety And Hazards

Without specific information on “3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine”, it’s difficult to provide detailed safety and hazard information. However, similar compounds, such as 3-Methyl-1-butanol, are known to be flammable and can cause skin and eye irritation6.


Future Directions

The future directions for “3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine” would depend on its specific applications. For similar compounds, research may focus on their potential uses in industries such as food and beverage, perfume, and pharmaceuticals7.


Please note that this information is based on related compounds and general chemical principles, and may not accurately represent “3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine”. For detailed and accurate information, specific studies and resources should be consulted.


properties

IUPAC Name

5-methyl-2-(3-methylbutyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-7(2)4-5-12-9(10)6-8(3)11-12/h6-7H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTGOVCAWBYHEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509284
Record name 3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine

CAS RN

3524-38-7
Record name 3-Methyl-1-(3-methylbutyl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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